molecular formula C18H22N2O2 B5764476 N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide

N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide

Cat. No. B5764476
M. Wt: 298.4 g/mol
InChI Key: QCKUZDLCNPURPM-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide, also known as DEAN, is a chemical compound that has been widely used in scientific research. It belongs to the class of acrylamide derivatives and is known for its unique properties, which make it an ideal candidate for various applications in the field of biochemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has been shown to have a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory disorders such as arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is its versatility. It can be used in a wide range of applications, from the detection of metal ions to the treatment of cancer. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is also relatively easy to synthesize, making it readily available for use in scientific research. However, one of the limitations of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is its potential toxicity. It is important to handle N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide with care and to use appropriate safety measures when working with this compound.

Future Directions

There are several future directions for the use of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide in scientific research. One potential application is in the development of new biosensors for the detection of metal ions. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide may also be useful in the development of new treatments for inflammatory disorders and oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide and to explore its potential uses in other areas of scientific research.
Conclusion:
In conclusion, N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide is a chemical compound that has shown great potential for use in scientific research. Its unique properties make it an ideal candidate for a wide range of applications, from biosensors to cancer treatment. While there are limitations to its use, the future looks bright for the continued study and development of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide in the field of biochemistry and pharmacology.

Synthesis Methods

The synthesis of N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide involves the reaction of 4-(diethylamino)aniline and 3-(5-methyl-2-furyl)acrylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide.

Scientific Research Applications

N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for the detection of metal ions and has shown promising results in the development of biosensors. N-[4-(diethylamino)phenyl]-3-(5-methyl-2-furyl)acrylamide has also been used as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

IUPAC Name

(E)-N-[4-(diethylamino)phenyl]-3-(5-methylfuran-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-4-20(5-2)16-9-7-15(8-10-16)19-18(21)13-12-17-11-6-14(3)22-17/h6-13H,4-5H2,1-3H3,(H,19,21)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKUZDLCNPURPM-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[4-(diethylamino)phenyl]-3-(5-methylfuran-2-yl)prop-2-enamide

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